molecular formula C12H7NO5S B14320428 9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 109018-54-4

9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione

Cat. No.: B14320428
CAS No.: 109018-54-4
M. Wt: 277.25 g/mol
InChI Key: PJDUKBWBEFNNNK-UHFFFAOYSA-N
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Description

9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Properties

CAS No.

109018-54-4

Molecular Formula

C12H7NO5S

Molecular Weight

277.25 g/mol

IUPAC Name

9-methoxy-4-nitrofuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C12H7NO5S/c1-16-12-10-7(4-5-17-10)9(13(14)15)6-2-3-8(19)18-11(6)12/h2-5H,1H3

InChI Key

PJDUKBWBEFNNNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=S)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furobenzopyran Core: The initial step involves the cyclization of suitable precursors to form the furobenzopyran core. This can be achieved through the reaction of a phenol derivative with a furan derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

Industrial Production Methods

Industrial production of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furobenzopyrans with various functional groups.

Scientific Research Applications

9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and thione groups may also contribute to its overall activity by modulating its chemical reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- : Similar structure but lacks the nitro and thione groups.
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Contains a different substituent at the 9-position.
  • 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains two methoxy groups instead of a methoxy and nitro group.

Uniqueness

9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is unique due to the presence of both nitro and thione groups, which impart distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.

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